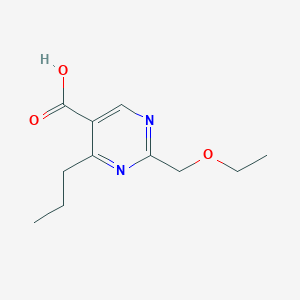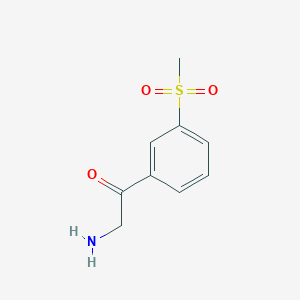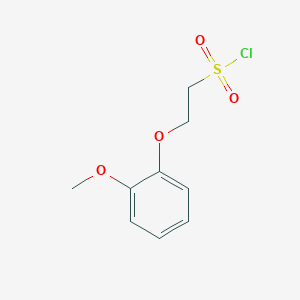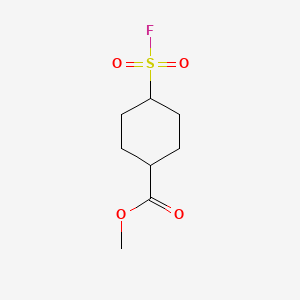
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C8H13FO4S It is a derivative of cyclohexane, featuring a fluorosulfonyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with fluorosulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the fluorosulfonyl chloride.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: New cyclohexane derivatives with substituted functional groups.
Reduction: Cyclohexane derivatives with reduced functional groups.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylate ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 1-cyclohexene-1-carboxylate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong interactions with nucleophiles. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13FO4S |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 4-fluorosulfonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3 |
InChI Key |
DLUKBQGRZWHVAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


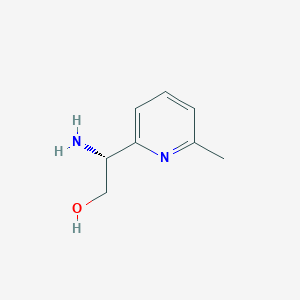
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
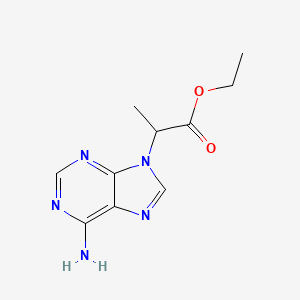
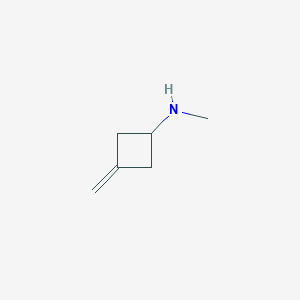
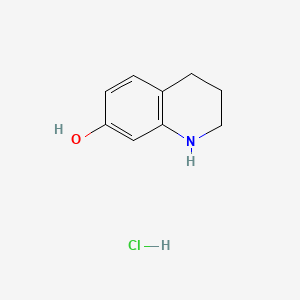
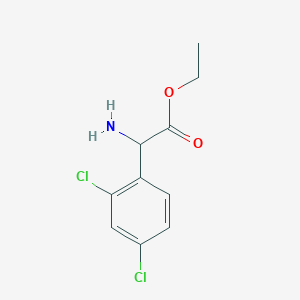
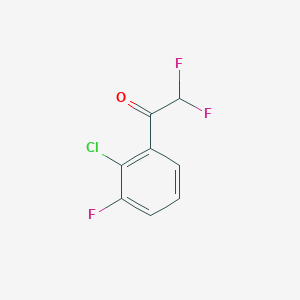
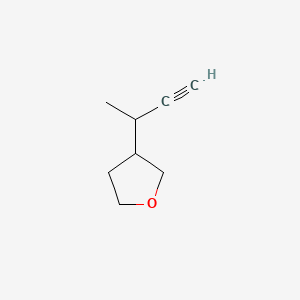
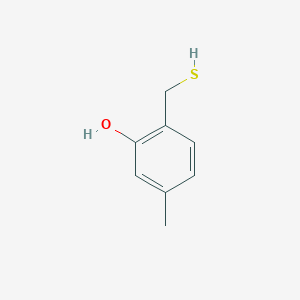
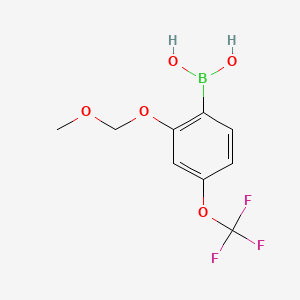
![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)
